![molecular formula C13H16BrNO3 B4112378 4-[2-(4-bromophenoxy)propanoyl]morpholine](/img/structure/B4112378.png)
4-[2-(4-bromophenoxy)propanoyl]morpholine
Vue d'ensemble
Description
4-[2-(4-bromophenoxy)propanoyl]morpholine is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as BPPM and has been synthesized using a variety of methods. In
Mécanisme D'action
The mechanism of action of BPPM is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. BPPM has also been shown to modulate the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
BPPM has been shown to have a variety of biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and modulate gene expression. BPPM has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
BPPM has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. BPPM is also stable under a variety of conditions, making it suitable for use in long-term experiments. However, BPPM has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, BPPM has not been extensively studied in vivo, so its effects on living organisms are not well understood.
Orientations Futures
There are several future directions for research on BPPM. One area of interest is the development of more efficient synthesis methods for BPPM. Another area of research is the investigation of BPPM's potential as a therapeutic agent for neurodegenerative diseases. Additionally, more studies are needed to fully understand the mechanism of action of BPPM and its effects on living organisms.
Conclusion:
In conclusion, BPPM is a chemical compound that has potential applications in scientific research. It has been shown to have anticancer and anti-inflammatory properties and can modulate gene expression. While BPPM has some limitations, it has several advantages for use in lab experiments. Future research on BPPM will help to further understand its potential as a therapeutic agent and its mechanism of action.
Applications De Recherche Scientifique
BPPM has been studied for its potential applications in scientific research. It has been shown to have anticancer properties and can inhibit the growth of cancer cells in vitro. BPPM has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, BPPM has been shown to have anti-inflammatory properties and can be used to treat inflammation-related diseases.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-10(13(16)15-6-8-17-9-7-15)18-12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOXNTSAWWWHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-1-(morpholin-4-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dichlorophenoxy)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112304.png)

![4,5-dimethoxy-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4112314.png)
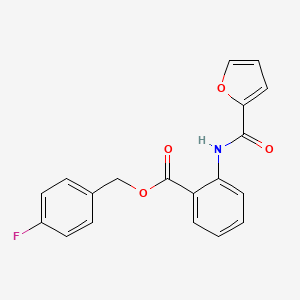
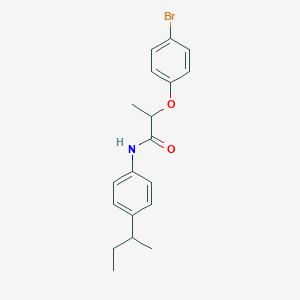
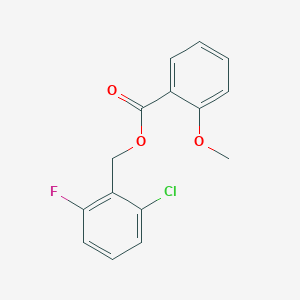
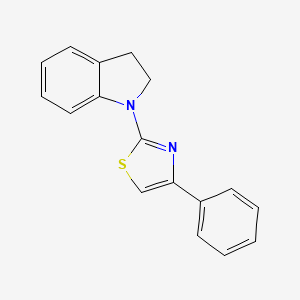

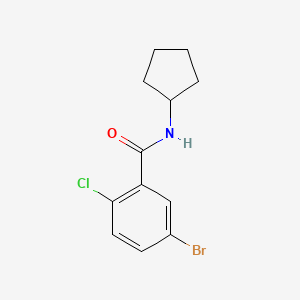
![3-{[(3-methoxyphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4112376.png)

![2-methyl-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4112385.png)
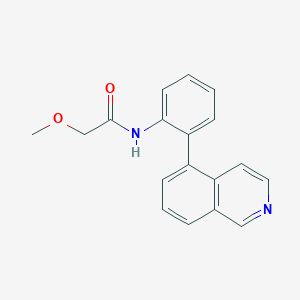
![2-(4-chloro-2-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4112390.png)